molecular formula C10H6NNaO2S B13205267 sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate

sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate

Cat. No.: B13205267
M. Wt: 227.22 g/mol
InChI Key: LXENDPSWEFCYDT-IPZCTEOASA-M
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Description

Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a benzothiazole ring, which is fused with a prop-1-en-1-olate moiety, and a sodium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of 2-aminobenzothiazole with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes cyclization to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing compounds.

    Benzothiazole-2-carboxylic acid: Utilized in the development of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H6NNaO2S

Molecular Weight

227.22 g/mol

IUPAC Name

sodium;(E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C10H7NO2S.Na/c12-6-5-8(13)10-11-7-3-1-2-4-9(7)14-10;/h1-6,12H;/q;+1/p-1/b6-5+;

InChI Key

LXENDPSWEFCYDT-IPZCTEOASA-M

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)C=C[O-].[Na+]

Origin of Product

United States

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